molecular formula C11H8N2O2 B2948165 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile CAS No. 72601-53-7

3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile

Cat. No. B2948165
CAS RN: 72601-53-7
M. Wt: 200.197
InChI Key: VBTMDICSVDXPOD-UHFFFAOYSA-N
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Description

“3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile” is a chemical compound with the CAS Number: 72601-53-7 . It has a molecular weight of 200.2 and its molecular formula is C11H8N2O2 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile” is 1S/C11H8N2O2/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(13)15/h1-3,6H,4-5H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile” is a solid at room temperature . It has a predicted melting point of 181.01° C and a predicted boiling point of 483.6° C at 760 mmHg . The compound has a predicted density of 1.4 g/cm3 and a refractive index of n20D 1.62 .

Scientific Research Applications

Anticonvulsant Research

The compound has been used in the search for new anticonvulsants . A focused series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties were discovered . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound . The most plausible mechanism of action involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Pain Management

The compound has also shown effectiveness in pain models . It was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Monoclonal Antibody Production

The compound has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Cell Growth Suppression

The compound has been observed to suppress cell growth, which could have implications in various fields of biological research .

Glycosylation Control

The compound has been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, it might also be used to control the level of the galactosylation for the N-linked glycans .

Drug Development

The compound has been used in the development of anti-tuberculosis therapeutic compounds . Further structural optimization of its derivatives could lead to improved production and quality control of monoclonal antibodies .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

This compound is a biochemical used for proteomics research

Mode of Action

It’s known that the compound contains a pyrrolidine-2,5-dione ring , which may interact with its targets and induce changes. The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Compounds with similar structures have been shown to enhance cell-specific productivity , suggesting that this compound may also influence cellular biochemical pathways. More research is needed to elucidate the specific pathways and their downstream effects.

Result of Action

As a biochemical used in proteomics research , it’s likely that the compound has some effect on protein structures or functions, but specific effects are yet to be determined.

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(13)15/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTMDICSVDXPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10876652
Record name m-Cyano-N-phenylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile

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